1-(2-Fluorobenzyl)-3-naphthalen-1-ylurea
Description
1-(2-Fluorobenzyl)-3-naphthalen-1-ylurea is a urea derivative featuring a 2-fluorobenzyl group attached to the urea nitrogen and a naphthalen-1-yl substituent. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and anticancer properties. The naphthalene moiety contributes to aromatic stacking interactions, which are critical in molecular recognition processes.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c19-16-10-4-2-7-14(16)12-20-18(22)21-17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNWUEJAKNFGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-3-naphthalen-1-ylurea typically involves the reaction of 2-fluorobenzylamine with naphthalen-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)-3-naphthalen-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects
Key Observations :
- Electron Effects : Fluorine (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) in , affecting electronic distribution and binding interactions.
- Lipophilicity: The ethyl group in increases hydrophobicity (XlogP ~4.2), whereas the amino group in reduces it, enhancing aqueous solubility.
Naphthalene Positional Isomerism
- This compound vs. 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea: Naphthalen-1-yl (target) vs. naphthalen-2-yl () alters steric and electronic interactions.
Heterocyclic and Complex Substituents
- 1-(2-Fluorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-3-phenylurea ():
- Incorporation of a morpholine ring improves solubility and introduces hydrogen-bonding capabilities. The morpholine’s polarity contrasts with the naphthalene system in the target compound, suggesting divergent pharmacokinetic profiles.
Spectroscopic Characterization
- IR Spectroscopy : Urea carbonyl stretches (~1670–1700 cm⁻¹) are consistent across derivatives (e.g., 1671 cm⁻¹ in , 1676 cm⁻¹ in ).
- NMR Data : Aromatic proton environments differ significantly; e.g., the target compound’s naphthalen-1-yl protons resonate downfield compared to naphthalen-2-yl analogs due to ring current effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
